molecular formula C13H19NO2 B091979 (S)-tert-Butyl 2-amino-3-phenylpropanoate CAS No. 16874-17-2

(S)-tert-Butyl 2-amino-3-phenylpropanoate

Cat. No.: B091979
CAS No.: 16874-17-2
M. Wt: 221.29 g/mol
InChI Key: QOISWWBTZMFUEL-NSHDSACASA-N
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Description

Contextualization as a Chiral Amino Acid Derivative

(S)-tert-Butyl 2-amino-3-phenylpropanoate is a chiral amino acid ester. chemshuttle.com It is structurally derived from L-phenylalanine, one of the essential alpha-amino acids. The "(S)" designation in its name refers to the specific stereochemical configuration at the alpha-carbon, the chiral center, which is inherited from the parent L-phenylalanine. This chirality is a crucial feature, as the biological activity of many pharmaceutical compounds is highly dependent on their three-dimensional structure.

The compound is modified from phenylalanine by the esterification of its carboxylic acid group with a tert-butyl group. This tert-butyl ester serves as a protecting group, temporarily masking the reactivity of the carboxylic acid. This protection is vital in multi-step syntheses, preventing the acid functionality from participating in unwanted side reactions while other parts of the molecule are being modified. The stability of the tert-butyl ester under various reaction conditions, coupled with its susceptibility to removal under specific acidic conditions, provides chemists with precise control over the synthetic process.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C13H19NO2 echemi.com
Molecular Weight 221.30 g/mol nextpeptide.com
CAS Number 16874-17-2 echemi.comsigmaaldrich.com
Appearance Colorless to pale yellow liquid chemshuttle.com
Density ~1.05 g/cm³ at 25°C chemshuttle.com
Boiling Point 140 °C at 3 Torr echemi.com

Significance as a Versatile Synthetic Intermediate in Organic and Pharmaceutical Sciences

The primary significance of this compound lies in its role as a versatile synthetic intermediate, or a chiral building block. chemshuttle.com Its structure is pre-equipped with a specific stereochemistry and a protected functional group, making it an efficient starting material for constructing complex target molecules. The tert-butyl ester group provides considerable synthetic versatility, enabling selective protection and deprotection strategies that are fundamental to modern organic synthesis. chemshuttle.com

In the pharmaceutical sciences, this compound is particularly valuable. It is predominantly used in the synthesis of beta-adrenergic blocking agents. chemshuttle.com Furthermore, its application extends into peptide chemistry, where it serves as a precursor for creating enkephalin analogs, which are molecules that mimic the body's natural pain-killing peptides. chemshuttle.com The compound also functions as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemical outcome of reactions to produce a desired enantiomer of a product. chemshuttle.com Researchers have also employed it in the development of novel fluorescent probes for bioimaging applications. chemshuttle.com

The utility of this compound underscores the importance of chiral amino acid derivatives in the synthesis of enantiomerically pure compounds, which is a critical requirement for the development of safe and effective drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOISWWBTZMFUEL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426131
Record name L-phenylalanine tert-butyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16874-17-2
Record name L-phenylalanine tert-butyl ester
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Record name tert-butyl (2S)-2-amino-3-phenylpropanoate
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Synthetic Methodologies for S Tert Butyl 2 Amino 3 Phenylpropanoate

Established Chemical Synthesis Routes

Direct Esterification of L-Phenylalanine (e.g., with Isobutylene (B52900) or tert-Butyl Acetate)

A common and straightforward method for the synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate is the direct esterification of L-phenylalanine. This approach involves the reaction of the carboxylic acid group of L-phenylalanine with a tert-butylating agent.

One established method utilizes isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. While effective, this method can require specialized equipment to handle the gaseous isobutylene. thieme-connect.com

An alternative and often more convenient method employs tert-butyl acetate (B1210297) as the tert-butylating agent. This reaction is typically carried out in the presence of an acid catalyst like perchloric acid. A described procedure involves reacting L-phenylalanine with tert-butyl acetate at room temperature for an extended period, followed by an alkaline workup to isolate the desired ester. google.com For instance, L-phenylalanine can be reacted with a significant volume of tert-butyl acetate in the presence of a 60% aqueous perchloric acid solution at 21-24°C for approximately 22 hours. google.com

Reactant 1Reactant 2CatalystTemperature (°C)Reaction Time (h)
L-Phenylalaninetert-Butyl AcetatePerchloric Acid21-2422

This table presents a typical set of conditions for the direct esterification of L-Phenylalanine using tert-butyl acetate.

Transesterification and Aminolysis Approaches

Transesterification represents another viable route for the synthesis of tert-butyl esters of amino acids. thieme-connect.com This method involves the exchange of the alkoxy group of an existing ester with a tert-butoxy (B1229062) group. While less common for the direct synthesis of this compound from L-phenylalanine itself, it is a relevant strategy in broader organic synthesis. The reaction is often catalyzed by substances like sodium methoxide (B1231860) and is influenced by factors such as temperature and the molar ratio of reactants. doaj.org

Aminolysis , the reaction of an amine with a carboxylic acid or its derivative to form an amide, is not a direct route to the synthesis of this compound, which is an ester. However, related amino acid esters can be key intermediates in peptide synthesis, which involves the formation of amide bonds. researchgate.net

Influence of Reaction Parameters on Yield and Purity

The yield and purity of this compound are significantly influenced by various reaction parameters.

Catalyst: The choice and concentration of the acid catalyst in direct esterification are crucial. For instance, using 1.1 to 1.5 equivalents of perchloric acid relative to the amino acid is recommended for the reaction with tert-butyl acetate. google.com

Temperature: While some direct esterification methods proceed at room temperature, temperature control is critical. google.com In transesterification reactions, yield generally increases with temperature up to an optimal point, which can vary depending on the specific reactants and their molar ratios. doaj.org

Reaction Time: Sufficient reaction time is necessary to drive the equilibrium towards the product. In the tert-butyl acetate method, a reaction time of 18 to 24 hours is suggested. google.com

Workup Procedure: The post-reaction workup, including neutralization and extraction steps, is vital for isolating a pure product. For example, after the reaction with tert-butyl acetate, treatment with an aqueous alkali hydroxide (B78521) solution is a key step. google.com The pH of the aqueous layer during extraction can also impact the efficiency of product recovery. google.com

Asymmetric Synthesis Approaches Utilizing Related Precursors

To achieve high enantiomeric purity, asymmetric synthesis strategies are often employed. These methods typically involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Enantioselective Alkylation of Chiral Amino Acid Derivatives

Enantioselective alkylation of chiral amino acid derivatives is a powerful technique for constructing stereochemically defined amino acid structures. This approach often starts with a simpler, achiral amino acid derivative, such as a glycine (B1666218) Schiff base, which is then alkylated in the presence of a chiral catalyst to introduce the desired stereocenter.

A notable example involves the alkylation of a Ni(II) complex of a glycine Schiff base. This method allows for the asymmetric synthesis of various amino acids, including fluorinated derivatives. The chiral auxiliary used to form the complex can often be recycled, making the process more efficient. mdpi.com Another approach utilizes tert-butanesulfinamide as a chiral auxiliary, which has proven to be a versatile and widely used reagent for the asymmetric synthesis of a broad range of amines. nih.govyale.edu

Application of Phase-Transfer Catalysis in Stereoselective Synthesis

Phase-transfer catalysis (PTC) is a valuable methodology for performing reactions between reactants in immiscible phases, often an aqueous phase and an organic phase. In the context of asymmetric synthesis, chiral phase-transfer catalysts are used to mediate reactions and induce stereoselectivity.

This technique has been successfully applied to the enantioselective alkylation of amino acid derivatives. researchgate.net For example, the alkylation of N-(diphenylmethylene)glycinate tert-butyl ester can be achieved with high enantiomeric excess using a chiral N-spiro-type phase-transfer catalyst. orgsyn.org Similarly, the asymmetric alkylation of N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester in the presence of a chiral quaternary ammonium (B1175870) catalyst has been reported to yield alkylated products with high enantiomeric excess (93-98% ee). nih.gov These methods demonstrate the utility of phase-transfer catalysis in producing enantioenriched α-amino acid derivatives. researchgate.netnih.gov

Catalysis TypePrecursorChiral InfluenceOutcome
Asymmetric AlkylationNi(II) complex of glycine Schiff baseRecyclable chiral auxiliaryEnantiomerically enriched amino acids
Phase-Transfer CatalysisN-(Diphenylmethylene)glycinate tert-butyl esterChiral N-spiro-type catalystHigh enantiomeric excess of alkylated product
Phase-Transfer CatalysisN(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esterChiral quaternary ammonium catalystHigh enantiomeric excess (93-98% ee)

This table summarizes key aspects of asymmetric synthesis approaches for amino acid derivatives.

Utility of Sulfinimines as Chiral Building Blocks in α-Amino Acid Synthesis

The asymmetric synthesis of α-amino acids has been significantly advanced by the use of sulfinimines, particularly N-tert-butanesulfinimines, as versatile chiral building blocks. This methodology relies on the temporary installation of a chiral sulfinyl group, which acts as a powerful stereodirecting auxiliary, to guide the formation of the desired stereocenter.

The general strategy involves the condensation of an enantiopure tert-butanesulfinamide with an α-keto ester or a related carbonyl compound to form a chiral N-sulfinylimine. This intermediate then undergoes a diastereoselective nucleophilic addition. The steric bulk and electronic properties of the sulfinyl group effectively shield one face of the imine, directing the incoming nucleophile to the opposite face with high selectivity. Subsequent removal of the chiral auxiliary under mild acidic conditions yields the desired α-amino acid derivative with a high degree of enantiomeric purity.

This approach offers several advantages:

High Diastereoselectivity: The tert-butanesulfinyl group is a highly effective chiral director, often leading to products with high diastereomeric ratios (>95:5).

Broad Substrate Scope: The method is applicable to a wide range of nucleophiles and electrophiles, allowing for the synthesis of diverse natural and unnatural α-amino acids.

Mild Cleavage Conditions: The sulfinyl group can be readily cleaved without causing racemization of the newly formed stereocenter.

A modern variation of this strategy involves the direct radical-based cross-coupling of carboxylic acids with a chiral glyoxylate-derived sulfinimine, providing rapid and modular access to a variety of enantiomerically pure α-amino acids.

StepDescriptionKey Features
1. Imine Formation Condensation of (R)- or (S)-tert-butanesulfinamide with an α-keto ester (e.g., tert-butyl glyoxylate).Forms a chiral N-sulfinylimine intermediate.
2. Nucleophilic Addition Diastereoselective addition of a nucleophile (e.g., benzylmagnesium bromide for phenylalanine synthesis).The chiral sulfinyl group directs the attack, establishing the α-stereocenter.
3. Auxiliary Cleavage Hydrolysis of the sulfinyl group using a mild acid (e.g., HCl in an organic solvent).Releases the free amine of the target amino acid ester.

Advanced Synthetic Strategies

Modern synthetic efforts focus on improving the efficiency, sustainability, and environmental impact of chemical processes. For a compound like this compound, this involves exploring enzyme-mediated routes and incorporating the principles of green chemistry.

Enzyme-Mediated Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Enzymes such as lipases and ammonia (B1221849) lyases are particularly relevant for the synthesis of amino acid derivatives.

Lipase-Catalyzed Esterification: Lipases are enzymes that catalyze the hydrolysis of esters but can be used to drive the reverse reaction—esterification—in non-aqueous or low-water environments. The direct esterification of L-phenylalanine with tert-butanol (B103910) could be catalyzed by an immobilized lipase (B570770). Lipases from sources like Rhizomucor miehei (RML) and Candida antarctica lipase B (CALB) are well-known for their broad substrate specificity and stability in organic solvents.

This approach is advantageous as it often requires no protection of the amino group, proceeds at or near room temperature, and generates water as the only byproduct. Research on the lipase-catalyzed synthesis of other L-phenylalanine esters has demonstrated the viability of this method, with enzymes showing high conversion rates in organic media. nih.govnih.gov

Phenylalanine Ammonia Lyase (PAL) Mediated Synthesis: Another enzymatic route starts from trans-cinnamic acid. Phenylalanine ammonia lyases (PALs) catalyze the stereoselective addition of ammonia to the double bond of cinnamic acid to form L-phenylalanine. frontiersin.org This enzymatic step can be part of a multi-step, one-pot cascade process to produce the desired amino acid, which can then be esterified in a subsequent step. nih.gov This method is highly atom-economical for the formation of the chiral amine center.

Enzyme ClassSubstratesReaction TypeKey Advantages
Lipase L-Phenylalanine, tert-ButanolDirect EsterificationHigh selectivity, mild conditions, no protecting groups needed. nih.gov
Ammonia Lyase (PAL) trans-Cinnamic acid, AmmoniaHydroaminationHigh stereoselectivity, atom-economical formation of the amino acid. frontiersin.org

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved using these principles.

A conventional synthesis might involve protecting the amino group of L-phenylalanine, followed by esterification using a reagent like tert-butyl acetate in the presence of a strong acid catalyst (e.g., perchloric acid), and finally deprotection. google.com Such a route often has poor atom economy and can generate significant waste.

Applying green chemistry principles leads to the consideration of alternative strategies:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used into the final product. acs.org Biocatalytic routes (see 2.3.1) excel here, as they avoid the use of protecting groups and stoichiometric reagents that are not incorporated into the final structure. rsc.org

Use of Catalysis: Employing catalytic reagents (including enzymes) in small amounts instead of stoichiometric reagents reduces waste. The use of recyclable solid acid catalysts instead of soluble strong acids like HCl or H₂SO₄ can simplify purification and minimize corrosive waste streams.

Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a key goal. researchgate.net Enzyme-mediated reactions can often be performed in water or solvent-free systems.

Reduction of Derivatives: Avoiding the use of temporary protecting groups for the amine and carboxylic acid functionalities simplifies the synthesis, reduces the number of steps, and decreases waste generation. acs.org Direct enzymatic esterification is a prime example of this principle in action.

Green Chemistry PrincipleTraditional Method ApplicationGreener Alternative
Atom Economy Low, due to protecting groups and activating agents.High; direct enzymatic esterification incorporates most atoms into the product. rsc.org
Catalysis Uses stoichiometric amounts of strong acid. google.comUses catalytic amounts of a recyclable enzyme or solid acid.
Reduce Derivatives Requires N-protection/deprotection steps.Direct enzymatic synthesis on unprotected L-phenylalanine. acs.org
Safer Solvents Often uses chlorinated solvents (e.g., dichloromethane).Use of water, tert-butanol (as reactant and solvent), or ionic liquids. researchgate.net

Reactivity and Chemical Transformations of S Tert Butyl 2 Amino 3 Phenylpropanoate

Protection and Deprotection Strategies of the Amine and Ester Functionalities

The selective protection and deprotection of the amine and carboxylic acid functionalities are crucial for controlling the reactivity of (S)-tert-Butyl 2-amino-3-phenylpropanoate during multi-step syntheses.

The tert-butyl ester group in this compound serves as a robust protecting group for the carboxylic acid moiety. This protection is essential to prevent the acidic proton of the carboxylic acid from interfering with base-mediated reactions and to block the carboxylate from acting as a nucleophile. The steric hindrance provided by the bulky tert-butyl group confers significant stability against a wide range of nucleophiles and basic conditions. thieme-connect.comyoutube.com This stability makes it an ideal choice in complex synthetic sequences where other functional groups need to be manipulated. thieme-connect.comoup.com

The tert-butyl ester is generally stable to weak bases and electrophiles but can be susceptible to strong bases, nucleophiles, and certain reducing agents. oup.com Its primary advantage lies in its selective removal under acidic conditions, which are orthogonal to the cleavage conditions for many other protecting groups, such as the base-labile Fmoc group or groups removed by hydrogenolysis like the benzyl (B1604629) ester. libretexts.orgwikipedia.org

Table 1: Stability of tert-Butyl Ester Protecting Group

Reagent/Condition Stability of tert-Butyl Ester
Weak Bases (e.g., NEt₃, Pyridine) Stable
Strong Bases (e.g., LiOH, NaOH) Can be cleaved, but generally more resistant than methyl or ethyl esters
Nucleophiles (e.g., RLi, RMgX) Generally stable due to steric hindrance
Reducing Agents (e.g., NaBH₄) Stable
Catalytic Hydrogenation (e.g., H₂/Pd) Stable
Acidic Conditions Labile

The removal of the tert-butyl group, or deprotection, is typically achieved under anhydrous acidic conditions. organic-chemistry.org This process involves the protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) gas. stackexchange.com This mechanism allows for the regeneration of the free carboxylic acid under relatively mild conditions.

Common reagents for the cleavage of tert-butyl esters include solutions of hydrogen chloride (HCl) in dioxane and mixtures of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.netresearchgate.net A 4 M solution of HCl in dioxane is often effective for this purpose. researchgate.netarizona.edunih.gov Alternatively, a mixture of TFA and DCM, typically in a 1:1 ratio, can be used at room temperature to achieve efficient deprotection. researchgate.netrsc.org The choice of reagent can sometimes be influenced by the presence of other acid-sensitive protecting groups within the molecule. For instance, while TFA is highly effective, it can also cleave other acid-labile groups like Boc. researchgate.net

Table 2: Common Reagents for tert-Butyl Ester Cleavage

Reagent Typical Conditions Notes
HCl in Dioxane 4 M solution, room temperature, 30 min - 2h Anhydrous conditions are preferred.
TFA in DCM 1:1 or 1:4 v/v, room temperature, 1-12h TFA is volatile and corrosive.
ZnBr₂ in DCM Room temperature A Lewis acid alternative, can offer different selectivity. researchgate.net
Silica (B1680970) Gel in Refluxing Toluene High temperature A milder, heterogeneous method. lookchem.com

To prevent unwanted side reactions at the nucleophilic amino group, it is often necessary to protect it. Two of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry, are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comorganic-chemistry.org The Boc group is stable to a wide range of reaction conditions but is readily cleaved by strong acids, such as TFA or HCl in dioxane. jk-sci.comfishersci.co.uk This makes it compatible with protecting groups that are removed under basic or hydrogenolytic conditions.

The Fmoc group is introduced using reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). d-nb.infowikipedia.org A key feature of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in DMF. wikipedia.org This orthogonality to the acid-labile tert-butyl ester and Boc groups is a cornerstone of modern solid-phase peptide synthesis. wikipedia.org

Table 3: Comparison of Boc and Fmoc Protecting Groups

Protecting Group Introduction Reagent Cleavage Condition Stability
Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic (e.g., TFA, HCl in dioxane) Stable to bases and hydrogenolysis
Fmoc Fmoc-Cl, Fmoc-OSu Basic (e.g., 20% piperidine in DMF) Stable to acids

Derivatization Reactions at the Amino Group

Once the amino group is deprotected, or if used without protection, it can undergo a variety of derivatization reactions, allowing for the extension of the molecular framework.

The primary amine of this compound can readily participate in amide bond formation with carboxylic acids. These coupling reactions typically require the activation of the carboxylic acid to enhance its electrophilicity. orgsyn.org Common methods for activating carboxylic acids include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to an acid chloride. orgsyn.org Lewis acid catalysts can also be employed to facilitate the direct amidation of amino acids. nih.gov These reactions are fundamental in peptide synthesis, where the amino group of one amino acid derivative is coupled with the activated carboxyl group of another.

Similarly, while less common for the amino group itself, the formation of esters can be achieved through various synthetic routes, often involving multi-step processes. However, the primary reactivity of the amino group is geared towards forming amide, sulfonamide, or carbamate (B1207046) linkages.

The primary amino group of this compound can react with aldehydes or ketones in neutral or alkaline solutions to form imines, commonly known as Schiff bases. chempedia.info This condensation reaction is reversible and is often driven to completion by the removal of water. The formation of a Schiff base can serve as a temporary protecting group for the amine. More importantly, the carbon-nitrogen double bond of the Schiff base can be reduced to form a secondary amine, providing a route for N-alkylation. chempedia.info Furthermore, Schiff bases derived from amino acid esters can be used in more complex transformations, such as alkylation reactions to synthesize α-substituted amino acids. organic-chemistry.orgtandfonline.com

Transformations at the Ester Group

The tert-butyl ester group of this compound serves as a protecting group for the carboxylic acid functionality. Its removal or transformation is a common step in synthetic sequences.

The tert-butyl ester is highly stable under neutral and basic conditions but is readily cleaved under acidic conditions to yield the corresponding carboxylic acid, L-phenylalanine. This selective deprotection is a cornerstone of peptide synthesis, particularly in strategies employing Boc (tert-butoxycarbonyl) protecting groups for the amine.

The hydrolysis proceeds via an acid-catalyzed mechanism where protonation of the ester oxygen is followed by the elimination of isobutylene, which is then protonated to form the stable tert-butyl cation. acsgcipr.org A wide variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA) being one of the most common due to its efficacy and volatility, which simplifies workup. acs.orgacsgcipr.org Other acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are also effective. acsgcipr.org The choice of acid can be critical for chemoselectivity when other acid-labile protecting groups are present in the molecule. acsgcipr.org For instance, using zinc bromide (ZnBr₂) in dichloromethane allows for the selective hydrolysis of tert-butyl esters in the presence of certain other protecting groups. researchgate.net

Acid ReagentTypical ConditionsKey Features
Trifluoroacetic Acid (TFA)Neat or in DichloromethaneVolatile, commonly used in peptide synthesis. acs.orgacsgcipr.org
Hydrochloric Acid (HCl)Anhydrous, in an organic solvent (e.g., dioxane)Common and cost-effective. acsgcipr.org
Formic AcidAs solventSuitable for sensitive substrates like β-lactams. acsgcipr.org
p-Toluenesulfonic acidIn an organic solventAllows for selective removal in the presence of some other protecting groups. acsgcipr.org
Zinc Bromide (ZnBr₂)In DichloromethaneLewis acid condition for chemoselective deprotection. researchgate.net

Reduction to Alcohols (e.g., using Lithium Aluminum Hydride)

The ester functionality of this compound can be reduced to a primary alcohol, yielding (S)-2-amino-3-phenylpropan-1-ol, also known as L-phenylalaninol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. byjus.comclinisciences.com It readily reduces esters and carboxylic acids to primary alcohols. byjus.com

The reduction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere. orgsyn.org The reaction involves the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the ester carbonyl carbon. A subsequent workup with water is required to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex to liberate the amino alcohol. clinisciences.com

A well-established procedure for the reduction of L-phenylalanine (the hydrolyzed form of the starting material) using LiAlH₄ in THF reports a yield of 87% for L-phenylalaninol. orgsyn.org This method is general for the reduction of α-amino acids to their corresponding amino alcohols. orgsyn.org While other reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce esters, combinations such as NaBH₄/I₂ have been developed as alternatives to LiAlH₄. stackexchange.comjocpr.com

Reducing AgentSolventReported Yield (for Phenylalaninol)Reference
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)87% orgsyn.org
Borane–methyl sulfide (B99878) (BMS)Not specifiedNot specified orgsyn.org
Sodium Borohydride / Iodine (NaBH₄/I₂)Not specified80-98% (for various amino acids) jocpr.com

Applications of S Tert Butyl 2 Amino 3 Phenylpropanoate in Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The primary application of (S)-tert-Butyl 2-amino-3-phenylpropanoate in organic synthesis is its function as a chiral building block. arkat-usa.orgresearchgate.net In chemical synthesis, a chiral building block is a pre-existing molecule that contains one or more stereocenters of a known configuration, which can be incorporated into a larger molecule to ensure the final product has the correct stereochemistry. The compound, derived from naturally occurring L-phenylalanine, possesses a fixed (S)-configuration at the α-carbon.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. acs.orggoogle.comgoogle.com This protection prevents the acid from participating in unwanted side reactions while chemical transformations are performed on the amino group or the phenyl side chain. The stability of the tert-butyl group under a variety of reaction conditions, coupled with its straightforward removal using mild acids, makes it highly effective in multi-step synthetic sequences. sigmaaldrich.com The presence of the free amino group provides a reactive site for the construction of new carbon-nitrogen bonds, further enhancing its utility as a foundational unit for assembling complex, enantiomerically pure target molecules. sigmaaldrich.com

Synthesis of Complex Organic Architectures

The defined structure of this compound makes it an excellent precursor for constructing intricate molecular frameworks, including nitrogen-containing ring systems and modified amino acids.

Nitrogen-containing heterocycles like piperidines and pyrrolidines are core structures in numerous natural products and pharmaceuticals. nih.govwhiterose.ac.ukniscpr.res.in A powerful strategy for their asymmetric synthesis involves the use of sulfinimines (N-sulfinyl imines), particularly those derived from tert-butanesulfinamide, often called Ellman's auxiliary. sigmaaldrich.comrsc.orgrsc.org This methodology provides a reliable pathway to highly enantioenriched nitrogenous compounds. arkat-usa.orgrsc.orgresearchgate.netresearchgate.net

While direct cyclization from this compound is not a single step, it serves as a key chiral precursor in a well-established synthetic sequence. The general approach involves converting the amino acid ester into a chiral N-sulfinyl imine, which then undergoes a subsequent cyclization reaction. The sulfinyl group acts as a powerful chiral directing group, controlling the stereochemical outcome of the ring formation. arkat-usa.orgsigmaaldrich.com

A representative synthetic pathway could involve the following steps:

Reduction and Oxidation: The tert-butyl ester of phenylalanine is first reduced to the corresponding amino alcohol, which is then carefully oxidized to form the chiral aldehyde, N-protected L-phenylalaninal.

Sulfinimine Formation: The resulting aldehyde is condensed with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to yield a chiral N-tert-butanesulfinyl imine. This intermediate is stable and acts as a key electrophile in subsequent steps. sigmaaldrich.com

Cyclization: The sulfinimine is reacted with a suitable nucleophile designed to induce cyclization. For instance, the addition of a Grignard or organolithium reagent containing a leaving group on a tethered alkyl chain can initiate an intramolecular substitution reaction, forming the pyrrolidine (B122466) or piperidine (B6355638) ring with high diastereoselectivity. sigmaaldrich.comresearchgate.net

Deprotection: Finally, the sulfinyl auxiliary group is cleaved under mild acidic conditions to reveal the final, enantiomerically pure N-heterocycle. arkat-usa.orgsigmaaldrich.com

Table 1: Key Intermediates in a Proposed Synthesis of N-Heterocycles

Intermediate Description Role in Synthesis
N-Protected L-PhenylalaninalA chiral aldehyde derived from the starting amino acid ester.Precursor for imine formation.
N-tert-Butanesulfinyl ImineProduct of condensation between the aldehyde and Ellman's auxiliary.Key chiral electrophile that directs the stereochemistry of the cyclization. sigmaaldrich.com
Cyclized SulfinamideThe heterocyclic ring structure with the sulfinyl group still attached.The immediate product of the ring-forming reaction.
Final N-HeterocycleThe pyrrolidine or piperidine ring after removal of the sulfinyl group.The target chiral molecule.

This strategy allows the inherent chirality of L-phenylalanine to be effectively transferred to the final heterocyclic product.

This compound is also a valuable starting material for the synthesis of non-natural amino acid derivatives. The tert-butyl ester protects the C-terminus, allowing for selective modifications at the N-terminus or the phenyl side chain. sigmaaldrich.comresearchgate.net Such modifications are crucial in medicinal chemistry for fine-tuning the pharmacological properties of peptide-based drugs.

Common modifications include:

N-Alkylation or N-Acylation: The primary amino group can be readily functionalized by reaction with alkyl halides or acyl chlorides to introduce new substituents. This can alter the molecule's polarity, basicity, and ability to form hydrogen bonds.

Side-Chain Functionalization: Although the phenyl ring is relatively inert, it can undergo electrophilic aromatic substitution reactions under certain conditions to introduce functional groups such as nitro or halo groups, which can be further manipulated.

Backbone Extension: The core structure can be used in more complex reactions, like the Mannich reaction, to build larger amino acid scaffolds with additional stereocenters.

The stability of the tert-butyl ester under many of these reaction conditions ensures that the carboxylic acid functionality remains intact until the final deprotection step is desired.

Table 2: Examples of Synthetic Modifications for Amino Acid Derivatives

Modification Type Reagents/Conditions Purpose
N-AcetylationAcetic Anhydride or Acetyl ChlorideIntroduces an amide bond, neutralizes the amine's charge. sigmaaldrich.comresearchgate.net
N-BenzylationBenzyl (B1604629) Bromide, BaseAdds a bulky, hydrophobic group to the nitrogen atom.
Phenyl Ring NitrationHNO₃/H₂SO₄Adds a nitro group to the side chain for further functionalization.
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Forms secondary or tertiary amines at the N-terminus.

Design and Synthesis of Constrained Dipeptide Units and Beta-Sheet Mimetics

In the field of peptide chemistry and drug design, controlling the three-dimensional shape (conformation) of a peptide is critical for its biological activity. Beta-sheets are a common type of secondary structure in proteins, and molecules that can mimic these structures (beta-sheet mimetics) are of significant interest for inhibiting protein-protein interactions. nih.gov

This compound, as a protected form of phenylalanine, is a key component in the synthesis of such mimetics. The bulky and hydrophobic phenyl side chain of phenylalanine naturally influences peptide conformation. When incorporated into a peptide chain, it can be used as an anchor point for introducing conformational constraints.

The synthesis of constrained dipeptides and beta-sheet mimetics often involves several key strategies where this building block is useful:

Solid-Phase Peptide Synthesis: The compound can be used as a standard building block in automated or manual peptide synthesis to introduce a phenylalanine residue at a specific position.

Introduction of Covalent Constraints: After incorporation into a peptide, chemical reactions can be performed to create covalent bonds between different parts of the peptide, forcing it into a specific shape. For example, a covalent link can be formed between an N-amino substituent and a side chain of another residue, such as serine, to create a stable β-hairpin fold. nih.gov

Backbone Modification: The amino group of the phenylalanine residue can be modified to create N-amino peptides or other backbone-altered structures that stabilize β-sheet conformations. nih.gov

The use of conformationally constrained dipeptide units is a proven method for stabilizing secondary structures. By strategically placing residues like phenylalanine and then introducing chemical bridges or modifications, synthetic chemists can create short peptides that adopt stable beta-sheet structures in solution, a crucial step in developing new therapeutic agents. nih.gov

Applications in Pharmaceutical and Medicinal Chemistry

Precursor in Peptide and Protein Synthesis

Peptides and proteins are at the forefront of therapeutic innovation, and their synthesis requires precise control over the assembly of amino acid sequences. (S)-tert-Butyl 2-amino-3-phenylpropanoate serves as a key precursor in this intricate process.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, allowing for the efficient and controlled construction of peptide chains. swolverine.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. lookchem.com A widely used strategy in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.goviris-biotech.de

In this strategy, the α-amino group of the amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups, often tert-butyl (tBu) ethers or esters. iris-biotech.depeptide.com The tert-butyl group in this compound protects the carboxylic acid function of phenylalanine. This protection prevents unwanted side reactions during the coupling of the next amino acid in the sequence. peptide.com The Fmoc group is removed with a mild base, typically piperidine (B6355638), to allow for the next coupling reaction. iris-biotech.depeptide.com The tert-butyl protecting groups, including the one on the phenylalanine derivative, are stable to these conditions and are only removed at the final stage of synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.dedu.ac.in This "orthogonal" protection scheme is advantageous as it allows for selective deprotection and modification of the peptide chain. peptide.com

Key Protecting Groups in Fmoc/tBu SPPS

Protecting Group Function Removal Condition
Fmoc Protects the α-amino group Mild base (e.g., piperidine)

| tBu (tert-butyl) | Protects carboxylic acid and hydroxyl side chains | Strong acid (e.g., trifluoroacetic acid) |

This methodical approach ensures the correct peptide sequence is assembled with high fidelity. du.ac.in

The principles of SPPS utilizing protected amino acids like this compound are fundamental to the production of a wide array of peptide-based therapeutics. mdpi.com These drugs often mimic or modulate the function of natural peptides and proteins in the body, offering high specificity and potentially lower toxicity compared to small-molecule drugs. swolverine.com The ability to incorporate both natural and unnatural amino acids allows for the fine-tuning of the pharmacological properties of these drugs. mdpi.com The synthesis of peptide-based affinity labels, which are crucial tools for studying receptor interactions, also employs these strategies. thaiscience.info

Intermediate in Drug Development

Beyond its role in building peptides, this compound and related structures are critical intermediates in the synthesis of a variety of pharmaceutical compounds.

The chiral nature of this compound makes it a valuable starting material for the stereoselective synthesis of complex organic molecules. Many biologically active compounds possess specific three-dimensional structures that are essential for their therapeutic effect. The use of chiral building blocks like this phenylalanine derivative ensures that the final drug molecule is synthesized in the correct enantiomeric form, which can be critical for both efficacy and safety. For instance, derivatives of 3-amino-3-phenylpropionic acid are key intermediates in the synthesis of drugs like Maraviroc, an antiretroviral medication, and Dapoxetine, used for the treatment of premature ejaculation. nbinno.comnbinno.com

Amino acid esters, for example, can enhance the intestinal transport of drugs by utilizing amino acid and peptide transporters in the gut. nih.gov This strategy has been successfully applied to improve the oral bioavailability of various drugs. While specific examples directly using this compound as a prodrug moiety are not extensively detailed, the principle of using amino acid derivatives for this purpose is well-established. For instance, amino acid carbamates and prodrugs of natural compounds like Baicalein have been developed to enhance their therapeutic potential.

The taxane class of anticancer drugs, which includes paclitaxel, docetaxel, and cabazitaxel, are potent mitotic inhibitors used in the treatment of a wide range of cancers. nih.govdovepress.com These complex molecules work by stabilizing microtubules, leading to cell cycle arrest and apoptosis. nih.gov The synthesis of these drugs, particularly the semi-synthetic derivatives docetaxel and cabazitaxel, involves intricate chemical pathways. nih.gov

While this compound itself is not a direct precursor, structurally related phenylpropionate derivatives are crucial components of the side chain of these taxanes. This side chain is essential for their antitumor activity. The development of synthetic routes to these complex natural products and their analogs relies on a toolbox of chiral building blocks and advanced organic synthesis techniques. researchgate.net The principles of stereocontrolled synthesis, often employing amino acid-derived starting materials, are fundamental to accessing these life-saving medications.

Stereochemical Aspects and Chiral Recognition in S Tert Butyl 2 Amino 3 Phenylpropanoate Research

Significance of the (S)-Configuration in Biological Activity

The specific three-dimensional structure of (S)-tert-butyl 2-amino-3-phenylpropanoate is fundamental to its biological activity. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and this stereochemistry is pivotal for their biological function. nih.govmdpi.com The (S)-configuration, in particular, often dictates the molecule's ability to bind to specific biological targets. This stereospecificity is a well-established principle in pharmacology and biochemistry, where only one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov

For many amino acid derivatives, the (S)-configuration corresponds to the naturally occurring L-amino acids, which are the building blocks of proteins. This inherent chirality means that biological systems, such as enzymes and receptors, are often stereoselective. They are adapted to interact specifically with one enantiomer over the other. The precise fit between the (S)-enantiomer and its biological target can be likened to a key fitting into a lock, where the specific arrangement of functional groups is essential for binding and subsequent biological response.

Research into compounds with similar structures has shown that stereochemistry can significantly affect a molecule's uptake by cells. For instance, in some cases, the cellular uptake of a compound is mediated by amino acid transport systems, which are stereospecific and preferentially transport the L-isomer (the (S)-enantiomer). nih.govmdpi.com This selective transport mechanism can lead to a higher intracellular concentration of the biologically active enantiomer, thereby enhancing its efficacy. The biological significance of the (S)-configuration of tert-butyl 2-amino-3-phenylpropanoate is therefore intrinsically linked to its recognition and interaction with the chiral environment of a living system.

Comparative Studies with Stereoisomers (e.g., (R)-tert-Butyl 2-amino-3-phenylpropanoate)

Comparative studies between the (S) and (R)-enantiomers of tert-butyl 2-amino-3-phenylpropanoate are crucial for understanding the structure-activity relationship of this compound. While specific biological activity data for this compound is not detailed in the provided search results, general principles of stereochemistry in biological systems suggest that the two enantiomers would likely exhibit different biological profiles.

In many cases, one enantiomer is biologically active while the other is significantly less active or inactive. nih.gov This difference in activity arises from the differential binding affinities of the enantiomers to their biological targets. The spatial arrangement of the functional groups in the (S)-enantiomer may allow for optimal interaction with a receptor or enzyme's active site, leading to a biological response. Conversely, the (R)-enantiomer, being a mirror image, may not be able to bind as effectively or may bind in a non-productive orientation, resulting in reduced or no activity.

Table 1: Comparison of Stereoisomers

Feature This compound (R)-tert-Butyl 2-amino-3-phenylpropanoate
Configuration Levorotatory (typically) Dextrorotatory (typically)
Biological Recognition Often recognized by biological systems evolved for L-amino acids. May exhibit different or no recognition by the same systems.
Potential Activity Potentially higher biological activity due to specific binding. Potentially lower or different biological activity.

The synthesis and evaluation of both enantiomers are essential for a complete understanding of the compound's pharmacological and toxicological properties. Such studies allow researchers to identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer), which is a critical step in the development of chiral drugs.

Advanced Research Directions and Emerging Applications

Computational Studies and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding molecular structures, interactions, and dynamics, offering insights that can guide synthetic strategies and the design of new applications. While specific computational studies focusing exclusively on (S)-tert-Butyl 2-amino-3-phenylpropanoate are not extensively documented in publicly available literature, the principles and methodologies are well-established from studies on similar molecules like L-phenylalanine and its derivatives. nih.govresearchgate.net

First principle calculations and density functional theory (DFT) are employed to investigate the structure and stability of various conformations of L-phenylalanine and its ionized forms. nih.gov These studies analyze the significant non-bonded interactions—such as hydrogen bonds, NH-π, CH-π, OH-π, and π-π interactions—that determine the stability of different conformers. nih.gov Such computational analyses are crucial for understanding how the bulky tert-butyl group in this compound influences the molecule's conformational preferences and its interactions with other molecules, such as solvents or reactants.

Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of molecules over time in various environments. For instance, MD simulations have been used to investigate the impact of tert-butanol (B103910) (a related compound) on the stability of proteins in formulations, revealing that tert-butanol tends to accumulate near the peptide surface. nih.govnih.govacs.org Similar MD studies on this compound could elucidate its interactions in solution, its role in peptide folding, and its behavior at interfaces. This understanding is vital for optimizing reaction conditions and for designing its use in more complex systems.

Table 1: Potential Computational Approaches for Studying this compound

Computational Method Research Focus Potential Insights
Density Functional Theory (DFT) Conformational Analysis Prediction of stable conformers, influence of the tert-butyl group on geometry, analysis of intramolecular non-bonded interactions (e.g., NH-π, π-π stacking). nih.gov
Quantum Theory of Atoms In Molecules (QTAIM) Nature of Chemical Bonds Characterization of noncovalent interactions that stabilize specific conformations of the molecule. researchgate.net
Molecular Dynamics (MD) Simulations Solvation and Interaction Dynamics Understanding the molecule's behavior in different solvents, its interaction with other reagents, and its influence on peptide chain conformations. nih.govacs.org

| Docking Studies | Enzyme-Substrate Interactions | Investigating potential interactions with enzymes for biocatalytic applications or as a chiral selector in chromatographic media. |

Biotechnological and Enzymatic Production Routes

The increasing demand for enantiomerically pure amino acids and their derivatives for pharmaceuticals and fine chemicals has spurred the development of sustainable and efficient production methods. foodsafety.institutechimia.ch Biotechnological and enzymatic routes present attractive alternatives to traditional chemical synthesis, offering high stereoselectivity and milder reaction conditions. foodsafety.institutenih.gov

The industrial production of amino acids like L-lysine and L-glutamic acid is dominated by fermentation processes using high-performance microbial strains such as Corynebacterium glutamicum and Escherichia coli. nih.govdtu.dkyoutube.com While direct fermentative production of amino acid esters is less common, enzymatic methods are well-suited for the synthesis of chiral amino acid derivatives. researchgate.net Enzymes like lipases, esterases, and proteases can catalyze the esterification of amino acids or the transesterification of existing esters with high enantioselectivity.

A particularly promising enzymatic approach for synthesizing phenylalanine derivatives involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs). nih.govfrontiersin.org These enzymes catalyze the reversible addition of ammonia to cinnamic acids to form L-phenylalanine. frontiersin.org By using substituted cinnamic acids, a variety of non-natural L-phenylalanine analogs can be produced. This technology, especially when combined with continuous flow processes using immobilized enzymes, enhances scalability and catalyst reusability, making it a cost-efficient method. frontiersin.org Chemoenzymatic strategies, which combine chemical steps with biocatalytic reactions, are also being explored. For instance, a one-pot approach coupling PAL amination with a chemoenzymatic deracemization process has been developed for the synthesis of substituted D-phenylalanines. nih.gov

Table 2: Overview of Enzymatic Strategies for Chiral Amino Acid Derivative Synthesis

Enzymatic Method Enzyme Class Reaction Type Key Advantages
Asymmetric Esterification Lipases, Esterases Direct esterification of L-phenylalanine with tert-butanol High enantioselectivity, mild reaction conditions.
Kinetic Resolution Proteases, Lipases Selective hydrolysis of a racemic amino acid ester Production of enantiopure ester and unreacted amino acid enantiomer.
Asymmetric Amination Phenylalanine Ammonia Lyases (PALs) Addition of ammonia to trans-cinnamic acid Atom-economic, does not require expensive cofactors, applicable to various derivatives. nih.govfrontiersin.org

| Transamination | Transaminases (TAs) | Transfer of an amino group from a donor to a keto-acid precursor | High stereoselectivity, applicable to a wide range of bulky and aromatic substrates through protein engineering. nih.gov |

Development of Novel Protecting Groups and Orthogonal Synthetic Strategies

The synthesis of complex peptides and other organic molecules relies heavily on the use of protecting groups to mask reactive functional groups and direct the course of a reaction. biosynth.com The concept of "orthogonality" is central to this strategy, where multiple protecting groups can be selectively removed in any order under different chemical conditions. iris-biotech.denih.gov this compound is itself a protected amino acid, with the tert-butyl (tBu) group protecting the carboxylic acid functionality.

The most widely used orthogonal strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.deub.eduresearchgate.net In this scheme, the α-amino group is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups (like those on aspartic acid, glutamic acid, serine, and threonine) and the C-terminus are protected by acid-labile groups such as tert-butyl (tBu) or trityl (Trt). biosynth.comiris-biotech.de The tBu ester of phenylalanine is stable to the piperidine (B6355638) treatment used to remove the Fmoc group during peptide chain elongation but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of cleaving the completed peptide from the solid support. iris-biotech.deub.edu

Research in this area focuses on developing new protecting groups that expand the repertoire of orthogonal sets, enabling the synthesis of even more complex molecules. For instance, the p-nitrobenzyloxycarbonyl (pNZ) group is orthogonal to Boc, Fmoc, and Alloc protecting groups, allowing for more intricate synthetic designs. ub.edu The development of such groups provides greater flexibility in synthetic planning, allowing for selective modifications at various points in a synthetic sequence. The stability and cleavage characteristics of the tBu group make it a cornerstone in many of these multi-layered protection schemes. nih.gov

Table 3: Comparison of Common Orthogonal Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Functionality Protected Cleavage Condition Orthogonal To
9-Fluorenylmethoxycarbonyl Fmoc α-Amino group Base (e.g., 20% Piperidine in DMF) ub.edu tBu, Boc, Trt, Bn
tert-Butoxycarbonyl Boc α-Amino group Moderate Acid (e.g., TFA) researchgate.net Fmoc, Alloc, Bn (quasi-orthogonal) biosynth.com
tert-Butyl tBu Carboxyl, Hydroxyl groups Strong Acid (e.g., 95% TFA) iris-biotech.de Fmoc, Alloc
Benzyl (B1604629) Bn Carboxyl, Hydroxyl, Thiol groups Strong Acid (HF) or Hydrogenolysis Fmoc, Alloc

| Allyloxycarbonyl | Alloc | Amino group | Pd(0) catalyst ub.edu | Fmoc, tBu, Boc, Bn |

Role in the Preparation of Chiral Chromatographic Media

The separation of enantiomers is a critical task in the pharmaceutical, agrochemical, and food industries, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for enantioseparation. researchgate.netphenomenex.com Amino acids and their derivatives are frequently used as chiral selectors in the preparation of these CSPs due to their ready availability in enantiomerically pure forms and their ability to engage in multiple types of stereoselective interactions.

CSPs are typically prepared by immobilizing a chiral selector onto a solid support, most commonly silica (B1680970) gel. nih.gov Chiral selectors derived from amino acids, such as this compound, can be covalently bonded to the silica surface. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the immobilized chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, leading to different retention times for the two enantiomers on the column.

While various types of CSPs exist, including polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based phases, those derived from amino acids (often called Pirkle-type columns) are particularly effective for a wide range of compounds. researchgate.netsigmaaldrich.com For example, teicoplanin-based CSPs are highly effective for resolving underivatized amino acids. sigmaaldrich.com The synthesis of novel CSPs often involves modifying amino acid derivatives to enhance their chiral recognition capabilities or to improve their stability and performance under different chromatographic conditions, such as normal phase, reversed-phase, or polar organic modes. yakhak.orggoogle.com this compound serves as a valuable precursor in the synthesis of such chiral selectors, where the amino group can be derivatized and the ester can be hydrolyzed for covalent attachment to the support matrix.

Table 4: Compound Names Mentioned

Compound Name
This compound
L-Phenylalanine
tert-Butanol
L-Lysine
L-Glutamic acid
Cinnamic acid
Aspartic acid
Glutamic acid
Serine
Threonine
Trifluoroacetic acid
Piperidine
p-Nitrobenzyloxycarbonyl
tert-Butoxycarbonyl
Allyloxycarbonyl
Benzyl
Trityl

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-tert-Butyl 2-amino-3-phenylpropanoate, and how do reaction conditions influence yield?

  • Answer: Two primary synthetic routes are documented: (i) reaction of L-phenylalanine with isobutylene (64% yield) and (ii) use of tert-butyl acetate with L-phenylalanine (93% yield) . Yield discrepancies may arise from reaction parameters such as temperature, catalyst presence, and reactant purity. For instance, tert-butyl acetate likely offers better steric protection, reducing side reactions. Optimization should include controlled anhydrous conditions and purification via recrystallization or chromatography.

Q. How can researchers ensure accurate characterization of this compound using spectroscopic methods?

  • Answer: Characterization should combine 1^1H/13^{13}C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl and phenyl resonances) . High-performance liquid chromatography (HPLC) with chiral columns can verify enantiomeric purity (>95%), critical for biological studies . Mass spectrometry (MS) validates molecular weight (C13_{13}H19_{19}NO2_2, 221.29 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Use NIOSH/CEN-approved PPE, including chemical-resistant gloves (nitrile) and full-face respirators (N100/P3) for aerosolized particles . Store at -20°C in airtight containers to prevent hydrolysis . Avoid drainage release and employ explosion-proof equipment due to potential peroxide-forming side products .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound to achieve higher enantiomeric purity?

  • Answer: Apply Design of Experiments (DOE) to test variables like catalyst loading (e.g., Mo(CO)6_6 for epoxidation ), reaction time, and solvent polarity. Stereochemical integrity can be preserved by storing enantiomers below -20°C to prevent racemization . Chiral auxiliaries or enzymatic resolution may further enhance purity.

Q. What methodologies are effective in resolving contradictions in reported synthesis yields of this compound?

  • Answer: Discrepancies (e.g., 64% vs. 93% yields ) may stem from impurity profiles or kinetic vs. thermodynamic control. Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. Compare solvent effects (polar aprotic vs. non-polar) and quantify byproducts via GC-MS. Replicate conditions with standardized reagents to isolate variables.

Q. How does the choice of catalyst influence the reaction mechanism in the synthesis of this compound?

  • Answer: Catalysts like Mo(CO)6_6 facilitate epoxidation via radical intermediates, altering regioselectivity . Acidic catalysts (e.g., H2_2SO4_4) may protonate the amino group, accelerating tert-butoxycarbonyl (Boc) protection. Mechanistic studies using deuterated solvents or isotopic labeling can elucidate proton transfer pathways.

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

  • Answer: Stability assays under accelerated conditions (40–60°C, pH 2–12) reveal degradation pathways. Buffered solutions (pH 7.4) and inert atmospheres (N2_2) reduce hydrolysis. Lyophilization enhances shelf life, while DSC (Differential Scanning Calorimetry) identifies decomposition thresholds .

Methodological Considerations

  • Data Contradiction Analysis: Use statistical tools (ANOVA, regression) to isolate factors affecting yield or purity . Cross-validate results with orthogonal techniques (e.g., NMR vs. X-ray crystallography).
  • Environmental Controls: Implement fume hoods and secondary containment to prevent environmental release .
  • Stereochemical Validation: Employ circular dichroism (CD) or vibrational circular dichroism (VCD) for absolute configuration confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.